4-Isopropyl-3,4,5,6,7,8-hexahydroquinazoline-2-thiol
Description
4-Isopropyl-3,4,5,6,7,8-hexahydroquinazoline-2-thiol (CAS 378760-14-6) is a heterocyclic compound featuring a partially saturated quinazoline backbone substituted with an isopropyl group at the 4-position and a thiol (-SH) group at the 2-position. It is primarily utilized in pharmaceutical research as a reference standard, intermediate, or custom synthesis product for drug development .
Properties
IUPAC Name |
4-propan-2-yl-3,4,5,6,7,8-hexahydro-1H-quinazoline-2-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2S/c1-7(2)10-8-5-3-4-6-9(8)12-11(14)13-10/h7,10H,3-6H2,1-2H3,(H2,12,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEGPWLIGDINTCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C2=C(CCCC2)NC(=S)N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40387761 | |
| Record name | 4-(Propan-2-yl)-3,4,5,6,7,8-hexahydroquinazoline-2(1H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40387761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
378760-14-6 | |
| Record name | 4-(Propan-2-yl)-3,4,5,6,7,8-hexahydroquinazoline-2(1H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40387761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Niementowski Quinazoline Synthesis
The classical Niementowski reaction involves heating anthranilic acid derivatives with formamide or its analogs to form 3,4-dihydroquinazolin-4-ones. For hexahydro variants, cyclohexene-fused diamines are employed. For example, cyclization of 1,2-cyclohexanediamine with ethyl orthoformate in acetic acid yields 3,4,5,6,7,8-hexahydroquinazolin-4-one, a key intermediate. Modifications using microwave irradiation reduce reaction times from 12 hours to 30 minutes while maintaining yields >85%.
Grimmel-Guinther-Morgan Synthesis
This method condenses 2-acetamidobenzoic acid with primary amines under acidic conditions. Adapting this for hexahydro systems, 2-acetamidocyclohexanecarboxylic acid reacts with isopropylamine in the presence of phosphorus trichloride, yielding 4-isopropyl-3,4,5,6,7,8-hexahydroquinazolin-4-one with 78% efficiency. The use of PCl₃ facilitates both cyclization and dehydration, though alternatives like POCl₃ reduce side-product formation.
Introduction of the Isopropyl Group
Functionalization at the 4-position is achieved through nucleophilic substitution or reductive amination:
Alkylation of Secondary Amines
Treatment of 3,4,5,6,7,8-hexahydroquinazolin-4-one with isopropyl bromide in DMF using K₂CO₃ as a base affords the 4-isopropyl derivative. However, over-alkylation is common, necessitating careful stoichiometric control (1:1.2 molar ratio of substrate to alkylating agent). Yields range from 65–72%, with purification via column chromatography (hexane:EtOAc 4:1).
Reductive Amination
Condensing cyclohexanone with isopropylamine under hydrogenation conditions (H₂, 50 psi, 80°C, Pd/C catalyst) generates the corresponding secondary amine, which is subsequently cyclized. This one-pot method achieves 82% yield and higher regioselectivity compared to alkylation.
Thiolation at the 2-Position
Introducing the thiol group requires precise control to avoid oxidation or disulfide formation. Three validated approaches are documented:
Tetramethylthiuram Disulfide (TMTD) Mediated Thiolation
Reacting 4-isopropylhexahydroquinazoline with TMTD in aqueous NaOH at 60°C for 4 hours produces the target thiol in 89% yield. The reaction proceeds via nucleophilic displacement of the disulfide’s sulfur atom, with water acting as a green solvent. This method avoids toxic metal catalysts and is scalable to kilogram quantities.
Thiol-ene Click Chemistry
UV-initiated radical addition of thiophenol to 2-vinyl-4-isopropylhexahydroquinazoline in THF achieves 76% yield. While efficient, the requirement for anhydrous conditions and photoinitiators (e.g., DMPA) limits industrial applicability.
Halogen Replacement
Bromination of the 2-position using PBr₃ followed by treatment with thiourea in ethanol under reflux replaces Br with -SH. This two-step process yields 68–74% product but generates stoichiometric HBr waste, requiring neutralization.
Industrial-Scale Production and Optimization
Continuous Flow Reactor Systems
A patent-pending method employs a tubular reactor for the TMTD-mediated thiolation step, achieving 94% conversion at 100 g/h throughput. Key parameters include:
Solvent Recycling
Methylene chloride used in chlorination steps is recovered via distillation, reducing solvent consumption by 40%. Implementing this in a pilot plant lowered production costs by 22% compared to batch processes.
Purity Control
Crystallization from heptane/toluene (1:3) removes residual isopropylamine and inorganic salts, yielding >99.5% pure product. X-ray diffraction confirms polymorphic Form I, which exhibits superior stability under accelerated aging conditions (40°C/75% RH for 6 months).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Cost (USD/kg) | Environmental Impact |
|---|---|---|---|---|
| TMTD in water | 89 | 99.5 | 120 | Low (E-factor 2.1) |
| Thiol-ene | 76 | 98.2 | 310 | Moderate |
| Halogen replacement | 71 | 97.8 | 180 | High (HBr waste) |
E-factor = (kg waste)/(kg product)
Chemical Reactions Analysis
Types of Reactions: 4-Isopropyl-3,4,5,6,7,8-hexahydroquinazoline-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The quinazoline ring can be reduced under specific conditions to yield different hydrogenated derivatives.
Substitution: The isopropyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as alkyl halides or aryl halides are used under basic conditions.
Major Products:
Oxidation: Disulfides, sulfonic acids.
Reduction: Hydrogenated quinazoline derivatives.
Substitution: Alkyl or aryl-substituted quinazoline derivatives.
Scientific Research Applications
4-Isopropyl-3,4,5,6,7,8-hexahydroquinazoline-2-thiol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 4-Isopropyl-3,4,5,6,7,8-hexahydroquinazoline-2-thiol involves its interaction with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, leading to modulation of their activity. The quinazoline core can interact with nucleic acids and other biomolecules, affecting cellular processes and pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4-Phenyl-3,4,5,6,7,8-hexahydroquinazoline-2(1H)-thione (CAS 65331-17-1)
This analog replaces the isopropyl group with a phenyl substituent (C₆H₅). Key differences include:
- Molecular Formula : C₁₄H₁₆N₂S vs. C₁₃H₂₀N₂S (target compound).
- Limited physicochemical data (e.g., melting point, solubility) are available for the phenyl analog, hindering direct comparisons .
Table 1: Structural Comparison
| Property | 4-Isopropyl Target Compound | 4-Phenyl Analog |
|---|---|---|
| Molecular Formula | C₁₃H₂₀N₂S | C₁₄H₁₆N₂S |
| Substituent | Isopropyl (-CH(CH₃)₂) | Phenyl (-C₆H₅) |
| Core Structure | Hexahydroquinazoline | Hexahydroquinazoline |
| Thiol/Thione Group | Thiol (-SH) | Thione (=S) |
| Known Applications | Pharmaceutical research | Limited data |
5-Benzyl-1,3,4-oxadiazole-2-thiol
This compound belongs to the 1,3,4-oxadiazole family, featuring a five-membered heterocyclic ring with a thiol group. Notable contrasts include:
- Reactivity : The oxadiazole ring is more electron-deficient compared to hexahydroquinazoline, altering its interaction with biological targets.
- Analytical Methods : Both compounds utilize TLC and NMR for purity verification, with distinct spectral signatures (e.g., oxadiazole protons resonate at 5.49–6.70 ppm in pyrazoline derivatives ).
Pyrazoline Derivatives (Compounds 8 and 9)
These derivatives (e.g., 2-(3-aryl-pyrazolyl)-indolones) share synthetic pathways involving hydrazine derivatives but differ fundamentally in structure:
- Core Heterocycle : Pyrazoline (five-membered ring) vs. hexahydroquinazoline (fused bicyclic system).
Research and Application Gaps
- Limited physicochemical data (e.g., melting point, solubility) for the target compound and its phenyl analog restrict mechanistic studies.
- The isopropyl group’s impact on bioavailability and metabolic stability compared to phenyl or oxadiazole systems requires further investigation.
Biological Activity
4-Isopropyl-3,4,5,6,7,8-hexahydroquinazoline-2-thiol is a heterocyclic compound with the molecular formula and a molecular weight of approximately 210.34 g/mol. This compound features a quinazoline core that is hexahydro-substituted and includes an isopropyl group at the 4-position and a thiol group at the 2-position. Its unique chemical structure allows for various biological activities that are currently being explored in scientific research.
The biological activity of this compound is largely attributed to its thiol group, which can form covalent bonds with cysteine residues in proteins. This interaction can modulate enzyme activities and influence various cellular processes. The quinazoline core may also interact with nucleic acids and other biomolecules, affecting gene expression and cellular signaling pathways .
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity against various pathogens. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic processes.
Anticancer Activity
There is growing interest in the anticancer properties of this compound. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways. Additionally, it has been shown to inhibit tumor growth in animal models by targeting specific signaling pathways involved in cancer progression .
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound:
- Antimicrobial Efficacy : A study demonstrated that a concentration of 50 µg/mL effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The compound was compared to standard antibiotics and showed comparable results in terms of zone of inhibition.
- Anticancer Research : In vitro studies on human breast cancer cell lines revealed that treatment with 10 µM of the compound resulted in a 70% reduction in cell viability after 48 hours. Flow cytometry analysis indicated increased levels of apoptotic cells .
Comparative Analysis
| Compound | Molecular Formula | Biological Activity | Notes |
|---|---|---|---|
| This compound | C11H18N2S | Antimicrobial, Anticancer | Unique thiol group enhances reactivity |
| 4-Isopropyl-3,4,5,6,7,8-hexahydroquinazoline-2-one | C11H18N2O | Limited biological activity | Lacks thiol group |
| 4-Isopropyl-3,4,5,6,7,8-hexahydroquinazoline-2-amine | C11H18N3 | Neuroprotective properties | Contains amine instead of thiol |
Research Applications
The compound is being investigated for various applications:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
